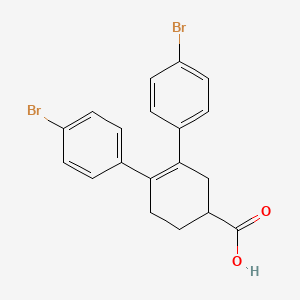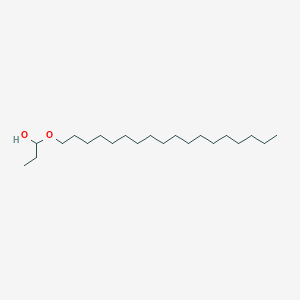
1-(Octadecyloxy)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octadecyloxy)propan-1-OL is an organic compound characterized by a long alkyl chain attached to a propanol backbone. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Octadecyloxy)propan-1-OL finds applications in various fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the formulation of liposomes for drug delivery.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.
Vergleich Mit ähnlichen Verbindungen
Octadecanol: Similar long alkyl chain but lacks the propanol backbone.
1-Propanol: Shares the propanol backbone but lacks the long alkyl chain.
Cetyl Alcohol: Another long-chain alcohol with similar surfactant properties.
Uniqueness: 1-(Octadecyloxy)propan-1-OL is unique due to its combination of a long alkyl chain and a propanol backbone, providing both hydrophobic and hydrophilic interactions, making it a versatile surfactant.
Eigenschaften
CAS-Nummer |
63103-90-2 |
|---|---|
Molekularformel |
C21H44O2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
ZWNABPXJDWYWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
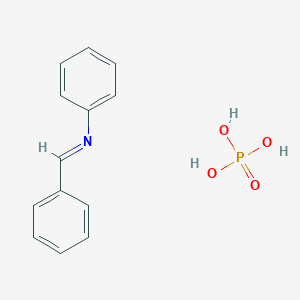

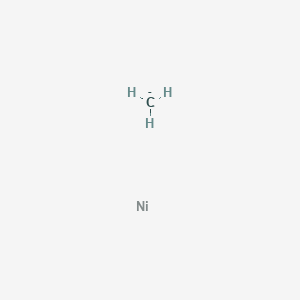
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
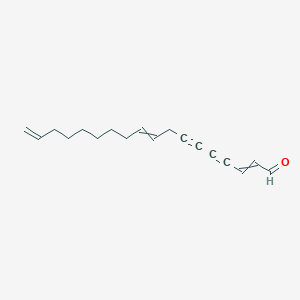
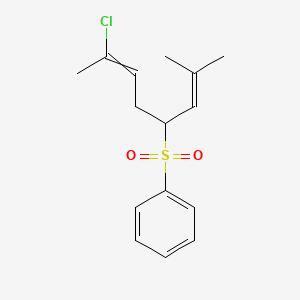
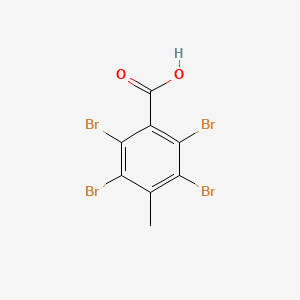
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


